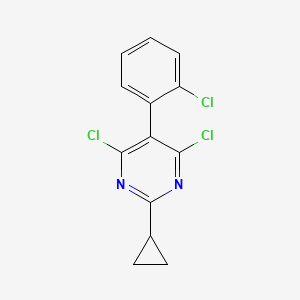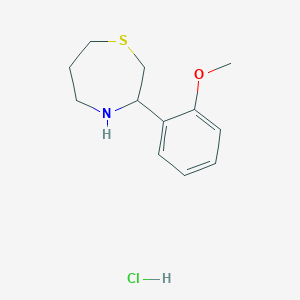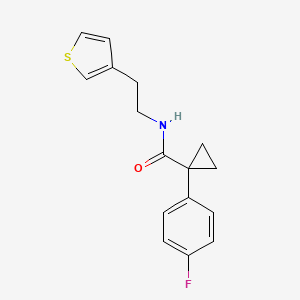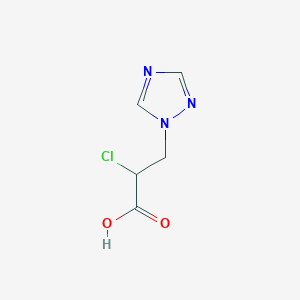
4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of chlorine atoms at the 4 and 6 positions, a chlorophenyl group at the 5 position, and a cyclopropyl group at the 2 position of the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzonitrile with cyclopropylamine in the presence of a base, followed by chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or aryl-alkene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides and dechlorinated derivatives.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and cyclopropyl groups can enhance its binding affinity and selectivity towards these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloropyrimidine: Lacks the chlorophenyl and cyclopropyl groups, making it less complex.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, altering its reactivity and applications.
4,6-Dichloro-5-(2-methylphenyl)-2-cyclopropylpyrimidine: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness: 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine atoms, a chlorophenyl group, and a cyclopropyl group enhances its versatility in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2/c14-9-4-2-1-3-8(9)10-11(15)17-13(7-5-6-7)18-12(10)16/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSVDIIPJAQIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523025-65-1 |
Source


|
| Record name | 4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)
![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)

![2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)


![Methyl 3-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2611005.png)

![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/new.no-structure.jpg)
![4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2611010.png)
![(Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide](/img/structure/B2611012.png)

![[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2611015.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2611016.png)
